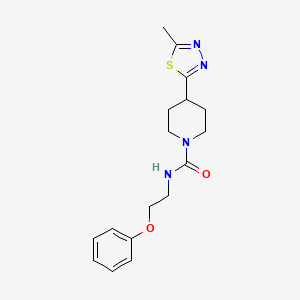

![molecular formula C17H25N3O B6504491 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea CAS No. 1396803-48-7](/img/structure/B6504491.png)

1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea (BMBU) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a highly versatile compound that can be synthesized in a variety of ways and used in a variety of contexts. BMBU has been used in a variety of biochemical and physiological studies, and has been found to have several advantages and limitations in lab experiments.

科学研究应用

1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea has a wide range of potential applications in scientific research. It has been used as a substrate for the synthesis of novel compounds, as a reagent for the synthesis of peptides and proteins, as a catalyst for the synthesis of polymers, and as a tool for the study of various biochemical and physiological processes. 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea has also been used as an inhibitor of enzymes, as a ligand for the study of protein-ligand interactions, and as a tool for the study of membrane transport.

作用机制

Target of Action

It is suggested that it may be involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents , which suggests that the compound might interact with these reagents.

Mode of Action

The compound’s mode of action is likely related to its potential role in the SM cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in the SM cross-coupling reaction suggests that it may affect the biochemical pathways associated with carbon–carbon bond formation . The downstream effects of these pathways could include the synthesis of complex organic compounds.

Pharmacokinetics

The compound’s potential role in the sm cross-coupling reaction suggests that it may be readily prepared and generally environmentally benign , which could impact its bioavailability.

Result of Action

The result of the compound’s action is likely the facilitation of the SM cross-coupling reaction , leading to the formation of new carbon–carbon bonds. This could result in the synthesis of complex organic compounds.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may also exhibit these characteristics.

实验室实验的优点和局限性

1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea has several advantages and limitations for lab experiments. One of the main advantages is its versatility, as it can be synthesized in a variety of ways and used in a variety of contexts. 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea is also relatively easy to synthesize, and it is stable in a variety of conditions. However, 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea is not very soluble in water, and it is not very stable in acidic conditions. Additionally, 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea is a relatively expensive compound, which can limit its use in certain experiments.

未来方向

There are a variety of potential future directions for the use of 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea in scientific research. One potential direction is the use of 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea as a tool for the study of the mechanism of action of drugs and other compounds. 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea could also be used to study the regulation of cell signaling pathways and the expression of genes involved in the regulation of cell cycle progression. Additionally, 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea could be used to study the interaction of proteins and other biomolecules, and to develop new drugs and other compounds. Finally, 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea could be used as a tool for the study of the structure and function of enzymes, proteins, and other biomolecules.

合成方法

1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea can be synthesized in a variety of ways, including by using the reaction of benzyl(methyl)amine and tert-butyl isocyanate, or the reaction of benzyl(methyl)amine and 1,3-dibromopropane. The first method involves the reaction of benzyl(methyl)amine with tert-butyl isocyanate in the presence of a catalyst, such as a Lewis acid. The reaction yields 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea and tert-butyl urea. The second method involves the reaction of benzyl(methyl)amine with 1,3-dibromopropane in the presence of a base, such as sodium hydroxide. The reaction yields 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea and 1,3-dibromopropane.

属性

IUPAC Name |

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-tert-butylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-17(2,3)19-16(21)18-12-8-9-13-20(4)14-15-10-6-5-7-11-15/h5-7,10-11H,12-14H2,1-4H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAOWDWHFLCICQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC#CCN(C)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[Benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6504413.png)

![N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide](/img/structure/B6504425.png)

![4-methyl-N-[2-(6-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6504433.png)

![2,4-dimethoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide](/img/structure/B6504451.png)

![N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]pyridine-3-carboxamide](/img/structure/B6504459.png)

![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B6504461.png)

![5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide](/img/structure/B6504464.png)

![1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-3-(thiophen-2-yl)urea](/img/structure/B6504469.png)

![N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]methanesulfonamide](/img/structure/B6504471.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide](/img/structure/B6504482.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-chlorobenzene-1-sulfonamide](/img/structure/B6504498.png)

![2-(3-methylphenyl)-1-{4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6504503.png)

![N-(2-fluorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6504514.png)